1-(2-(Benzyloxy)phenyl)ethanol
Overview
Description
“1-(2-(Benzyloxy)phenyl)ethanol” is a chemical compound with the molecular formula C15H16O2 . It has a molecular weight of 228.29 . The IUPAC name for this compound is "(1R)-1-[2-(benzyloxy)phenyl]ethanol" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to an ethanol group via a benzyloxy group . The InChI code for this compound is "1S/C15H16O2/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10,12,16H,11H2,1H3/t12-/m1/s1" .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . As an alcohol, it is expected to have properties such as the ability to form hydrogen bonds, which can affect its solubility and boiling point .Scientific Research Applications
Gold(I)-Catalyzed Intermolecular Hydroalkoxylation
In the context of organic synthesis, one application involves the regio- and stereoselective synthesis of alkyl allylic ethers through gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols. This process is effective for a range of allenes and alcohols, showcasing the versatility of gold-catalyzed reactions in forming complex organic structures with high precision and yield (Zhang & Widenhoefer, 2008).
Synthesis and Molecular Structure Analysis
Another study focuses on the synthesis and structural analysis of 1-phenyl-2-(2-pyridyl)ethanol, obtained via the Knoevenagel condensation reaction between 2-methylpyridine and benzaldehyde. This work underscores the importance of crystallography in understanding the molecular structure and stability of intermediates in organic synthesis (Percino et al., 2015).
Photochemical Production of Peroxy Radicals
Research into the photochemical production of peroxy radicals and their interaction with aromatic alcohols, including 1-phenyl ethanol, has provided insights into the kinetics and mechanisms of radical reactions. These findings are crucial for the development of new photochemical processes in both synthetic and environmental chemistry (Paál-Lukács et al., 1989).
Benzylation of Alcohols
The development of bench-stable pyridinium salts for the mix-and-heat benzylation of alcohols demonstrates an efficient method for the protection and functionalization of alcohols. This technique simplifies the synthesis of benzyl ethers, highlighting advancements in reagent design for organic synthesis (Poon & Dudley, 2006).
Selective Hydrogenation in Green Chemistry
A study on the selective hydrogenation of styrene oxide to 2-phenyl ethanol over a polyurea-supported Pd–Cu catalyst in supercritical carbon dioxide showcases an environmentally friendly approach to producing important chemical intermediates. This research highlights the use of green solvents and catalysts in achieving high selectivity and efficiency in chemical transformations (Yadav & Lawate, 2011).
Properties
IUPAC Name |
1-(2-phenylmethoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10,12,16H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLOSPAJWAFSDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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